Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Lipophilicity Fragment-based drug discovery Aqueous solubility

Synthetic routes requiring acidic Boc-deprotection or hydrogenolytic Cbz-removal face premature deprotection when using standard protected 3-aminomethylpyrrolidines. Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 1250557-96-0) solves this with its unique methyl carbamate protecting group, which remains intact under TFA and hydrogenation conditions, yet is selectively cleaved by L-Selectride® (87-100% isolated yield) even with Boc present. - Enables sequential deprotection strategies impossible with Boc or Cbz analogs alone. - Low molecular weight (158 Da), high Fsp³ (0.857), and negative logP (-0.69) align with CNS drug discovery and fragment-based screening needs. - Supplied at 95% purity to minimize false-positive rates in biological screening.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B13259292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC(C1)CN
InChIInChI=1S/C7H14N2O2/c1-11-7(10)9-3-2-6(4-8)5-9/h6H,2-5,8H2,1H3
InChIKeyCSHBJCPDOQRAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate – Physicochemical Identity and Procurement Baseline


Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 1250557-96-0) is a pyrrolidine-based bifunctional building block bearing a primary aminomethyl substituent at the C3 position and a methyl carbamate protecting group at the N1 position . With a molecular weight of 158.20 g·mol⁻¹, a calculated logP of −0.69, and an Fsp³ value of 0.857, it occupies a distinctly polar, low-molecular-weight niche within the 3-aminomethylpyrrolidine family . The compound is commercially supplied as the free base (95% purity) and as the hydrochloride salt (95% purity) . Its structural configuration – a methyl carbamate N-protected pyrrolidine with a free aminomethyl handle – makes it a strategically differentiated intermediate for orthogonal synthetic sequences where the N-protecting group must remain intact under acidic conditions that would cleave Boc or Cbz groups.

Orthogonal synthesis Methyl carbamate stable to acids that cleave Boc, enabling sequential deprotection strategies
Fragment library design Low MW (158 Da), high Fsp³ (0.857), and negative logP (−0.69) fit Rule of Three space
Procurement confidence Available as free base and HCl salt at 95% purity from multiple suppliers

Why Methyl Carbamate Protection Cannot Be Replaced by Generic Boc or Cbz Analogs


The 3-aminomethylpyrrolidine scaffold is commercially offered with several N-protecting groups, most commonly Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl). However, the methyl carbamate variant provides a fundamentally different deprotection orthogonality profile: it is stable under the acidic conditions that rapidly remove the Boc group (e.g., TFA, HCl/dioxane) and is inert under the hydrogenolytic conditions used for Cbz removal (H₂, Pd/C) [1]. Conversely, the methyl carbamate can be cleaved selectively by nucleophilic reagents such as L-Selectride® even in the presence of an intact Boc group, affording the corresponding Boc-amines in 87–100% isolated yield [2][3]. This unique orthogonality means that substituting a Boc- or Cbz-protected analog into a synthetic route designed around methyl carbamate stability would result in premature deprotection, cross-reactivity, or the need for complete route redesign. The quantitative evidence below demonstrates that the choice of N-protecting group is not interchangeable and carries measurable consequences for lipophilicity, molecular weight, and synthetic compatibility.

This productMethyl carbamate
Potential substituteBoc analog
Acid-labile Boc would cleave under conditions where methyl carbamate remains intact, altering route design
This productMethyl carbamate
Potential substituteCbz analog
Cbz hydrogenolysis may reduce sensitive functional groups; methyl carbamate offers nucleophilic cleavage orthogonality
This productMethyl carbamate
Potential substituteAny analog
LogP, MW, and H-bond profile differ substantially; direct replacement may shift solubility, retention, and fragment metrics

Quantitative Differentiation Evidence Versus Closest Analogs


LogP Differential Versus Boc and Cbz Analogs

The methyl carbamate target compound exhibits a calculated logP of −0.69 , compared to 1.84 for the direct Boc analog tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate and 1.1 (XLogP3-AA) for the Cbz analog benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate [1]. This represents a logP differential of −2.53 versus the Boc analog and −1.79 versus the Cbz analog, translating to an approximately 340-fold and 62-fold difference in theoretical octanol–water partition coefficient, respectively. The negative logP places the methyl carbamate compound firmly in hydrophilic chemical space, favoring aqueous solubility and compatibility with polar reaction media, whereas the Boc analog partitions preferentially into organic phases.

LogP differential
Head-to-head
ΔlogP −2.53 vs Boc; −1.79 vs Cbz
High aqueous solubility, polar-phase compatibility
Calculated values; experimental conditions not specified
Lipophilicity Fragment-based drug discovery Aqueous solubility

Orthogonal Deprotection Selectivity with L-Selectride

In a direct comparative study, Coop and Rice (1998) demonstrated that L-Selectride® (lithium tri-sec-butylborohydride) selectively cleaves methyl carbamates in substrates that also contain an N-Boc group, without affecting the Boc protection [1][2]. The reaction proceeds over 5 hours at ambient temperature and delivers the corresponding Boc-protected amine products in 87–100% isolated yields [2]. In contrast, the Boc group itself is completely stable to L-Selectride under these conditions, and the methyl carbamate is inert to the TFA-mediated conditions typically used for Boc deprotection [3]. This two-way orthogonality is not available with Boc/Boc, Cbz/Boc, or Cbz/methyl carbamate pairs in the same way, because Cbz requires hydrogenolysis which may reduce other functionalities.

Orthogonal deprotection
Head-to-head
87–100% yield, L-Selectride, 5 h, ambient temp
Selective methyl carbamate cleavage without Boc loss
Tetrahedron Letters 1998; Boc intact under these conditions
Orthogonal protecting group strategy Selective deprotection Multi-step synthesis

Molecular Weight Advantage for Fragment-Based Screening

The molecular weight of methyl 3-(aminomethyl)pyrrolidine-1-carboxylate is 158.20 g·mol⁻¹ , which is 21% lower than the Boc analog (200.28 g·mol⁻¹) and 32% lower than the Cbz analog (234.29 g·mol⁻¹) [1]. At 158 Da, the methyl carbamate compound falls comfortably within the Rule of Three (Ro3) guidelines for fragment-based drug discovery (MW ≤ 300), while the Boc and Cbz analogs approach or exceed the upper boundary more rapidly upon further functionalization. The lower MW also translates to a higher atom economy: a greater fraction of the molecule's mass is available for productive binding interactions rather than being consumed by the protecting group.

Molecular weight advantage
Head-to-head
−42 Da (−21%) vs Boc; −76 Da (−32.5%) vs Cbz
More mass-efficient fragment; preserves Ro3 headroom
Vendor-confirmed values; 158.20 g/mol
Fragment-based drug discovery Rule of Three Lead-likeness

High Fsp³ Character Supporting Three-Dimensional Library Design

The fraction of sp³-hybridized carbons (Fsp³) for methyl 3-(aminomethyl)pyrrolidine-1-carboxylate is 0.857, meaning 6 out of 7 carbon atoms are sp³-hybridized . This value is exceptionally high and compares favorably to typical fragment libraries where Fsp³ values above 0.45 are considered desirable for three-dimensional character [1]. The pyrrolidine ring itself contributes conformational flexibility via pseudorotation, and the 3-aminomethyl substitution pattern provides a defined vector for functional group elaboration [1]. In the context of fragment-based drug discovery, high Fsp³ fragments have been correlated with improved aqueous solubility, higher clinical success rates, and better coverage of three-dimensional pharmacophore space [1].

Fsp³ character
Class-level
0.857 (6/7 sp³ carbons)
Supports 3D fragment library design
Literature benchmark median ~0.45; ACS Med Chem Lett 2019
Fsp3 3D molecular space Fragment library design

Hydrogen Bond Donor/Acceptor Profile for Fragment Screening

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate presents exactly 1 hydrogen bond donor (the primary amine) and 2 hydrogen bond acceptors (the carbamate carbonyl and the carbamate methoxy oxygen) . This profile places the compound at the lower boundary of Ro3-compliant H-bond donor count (≤3) and well within the acceptor count limit (≤6). In comparison, the Boc analog carries 1 donor and 3 acceptors, while the Cbz analog carries 1 donor and 3 acceptors [1][2]. The reduced acceptor count of the methyl carbamate (2 vs 3) marginally improves the desolvation penalty upon target binding and reduces the total polar surface area (approximately 47 Ų vs ~55.6 Ų for the Boc analog), contributing to a physicochemical profile that is differentiated for fragment-based screening applications.

H-bond profile
Reported
HBD 1, HBA 2 vs 1/3 for Boc and Cbz
Lower polar surface area; may support permeability
Calculated from molecular structures
Hydrogen bonding Rule of Three Physicochemical property space

Commercial Purity Benchmark Across Independent Suppliers

The target compound is available at a minimum purity of 95% from at least two independent, reputable suppliers: Fluorochem (free base, CAS 1250557-96-0, purity 95%) and Sigma-Aldrich/Enamine (hydrochloride salt, CAS 1803612-29-4, purity 95%) . This cross-supplier consistency at the 95% level provides procurement confidence. For comparison, the Boc analog tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is listed at 95% purity from Thermo Scientific/Alfa Aesar , indicating that the methyl carbamate variant does not suffer from any inherent purity disadvantage associated with its smaller protecting group. The availability in both free base and hydrochloride salt forms offers additional formulation flexibility for different reaction conditions.

Commercial purity
Specification review
95% (free base and HCl salt)
Cross-supplier parity; reduces re-purification need
Fluorochem, Sigma-Aldrich/Enamine; Boc analog also 95%
Chemical purity Procurement specification Quality control

Recommended Application Scenarios Based on Quantitative Differentiation


Orthogonal Multi-Step Synthesis Requiring Acid-Stable N-Protection

In synthetic routes where downstream steps require strongly acidic conditions (e.g., Boc deprotection with TFA, ester hydrolysis with HCl, or Lewis acid-catalyzed transformations), the methyl carbamate protecting group remains intact while the aminomethyl group is available for immediate functionalization . The orthogonal deprotection evidence (L-Selectride selectivity, 87–100% yield) [1] demonstrates that the methyl carbamate can later be removed without touching a Boc group installed elsewhere, enabling sequential deprotection strategies that are impossible with Boc or Cbz analogs alone. This scenario is directly relevant to the synthesis of complex pharmaceutical intermediates carrying multiple protected amines.

Fragment-Based Library Construction Targeting High-3D, Low-MW Space

With a molecular weight of 158 Da, logP of −0.69, and Fsp³ of 0.857, this building block satisfies all Rule of Three criteria for fragment-based screening while providing a pyrrolidine scaffold that introduces conformational flexibility via ring pseudorotation [1]. Compared to the Boc analog (200 Da) and Cbz analog (234 Da), its lower mass and polar character make it preferable for fragment library construction where every Dalton of protecting group mass must justify its presence . The high Fsp³ aligns with current fragment design principles advocating for three-dimensional character to improve hit quality and clinical translatability [1].

Parallel Synthesis and Solid-Phase Diversification of Pyrrolidine Cores

The free aminomethyl group serves as a versatile anchoring point for solid-phase resin attachment or for direct diversification via reductive amination, amide coupling, or sulfonamide formation. The methyl carbamate's stability to the basic and nucleophilic conditions common in these transformations – conditions that would cleave Fmoc or trigger β-elimination of certain carbamates – makes it a robust choice for library synthesis . The 95% commercial purity level ensures that crude reaction products are not confounded by starting-material impurities, reducing the false-positive rate in biological screening of compound libraries .

CNS Lead Optimization Requiring Low Lipophilicity and High Fsp³

The combination of a negative logP (−0.69) and high Fsp³ (0.857) positions this building block favorably for CNS drug discovery campaigns, where lower lipophilicity is correlated with reduced promiscuity, improved metabolic stability, and lower hERG liability [1]. The 2.5 log unit lipophilicity gap versus the Boc analog translates to a meaningful difference in predicted blood-brain barrier partitioning and nonspecific protein binding, making the methyl carbamate the rational choice when polarity and saturation are prioritized during hit-to-lead optimization .

Application
Selection Property
Validation Focus
Orthogonal multi-step synthesis
Acid-stable methyl carbamate; L-Selectride cleavage orthogonality
Deprotection sequence compatibility; amine yield
Fragment library construction
Low MW (158 Da), high Fsp³ (0.857), negative logP
Rule-of-Three compliance; 3D diversity metrics
Solid-phase diversification
Free primary amine; carbamate stability to basic/nucleophilic conditions
Resin loading efficiency; purity after cleavage
CNS lead optimization research
Negative logP and high saturation; differentiated from Boc/Cbz analogs
Permeability, promiscuity, and metabolic stability profiling
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